molecular formula C23H13F6NO2S2 B15032575 (5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15032575
M. Wt: 513.5 g/mol
InChI Key: LMTIMKITHKPCBV-YBFXNURJSA-N
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Description

(5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated precursor.

    Addition of Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bonds or the thiazolidinone ring.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

(5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or drug candidate.

Mechanism of Action

The mechanism of action of (5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone ring and trifluoromethyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure, such as 2,4-thiazolidinedione, are similar in terms of their core structure.

    Furan Derivatives: Compounds containing a furan ring, such as furfural, share structural similarities.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene, are similar in terms of their functional groups.

Uniqueness

What sets (5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one apart is the combination of these structural elements in a single molecule, which imparts unique chemical and physical properties

Properties

Molecular Formula

C23H13F6NO2S2

Molecular Weight

513.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H13F6NO2S2/c24-22(25,26)15-8-14(9-16(10-15)23(27,28)29)18-7-6-17(32-18)11-19-20(31)30(21(33)34-19)12-13-4-2-1-3-5-13/h1-11H,12H2/b19-11+

InChI Key

LMTIMKITHKPCBV-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)SC2=S

Origin of Product

United States

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